molecular formula C26H28N4O3 B2969393 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226440-54-5

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2969393
CAS No.: 1226440-54-5
M. Wt: 444.535
InChI Key: OOKMNYRSPQMIOD-UHFFFAOYSA-N
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Description

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide (CAS 1226440-54-5) is a synthetically derived, complex organic compound of significant interest in chemical and pharmacological research . This high-purity compound features a distinctive molecular architecture that incorporates a quinoline core, a piperidine ring, and a carboxamide linker, making it a versatile scaffold for various scientific investigations . Its molecular formula is C₂₆H₂₈N₄O₃ and it has a molecular weight of 444.5 g/mol . This compound is primarily investigated for its potential in oncology research , where it has been studied as a building block for molecules that inhibit specific kinase pathways, such as the ERK5 signaling cascade, which is crucial for cell proliferation and survival . Preliminary research on similar compounds suggests potential anti-cancer effects, which may involve mechanisms like interaction with cellular DNA . Furthermore, its structural profile has also prompted evaluation for antimicrobial activity , including studies against Mycobacterium tuberculosis , indicating its utility in infectious disease research . The presence of both cyano and methyl groups on the quinoline core, combined with the dimethoxyphenyl moiety, contributes to its distinct chemical and biological properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-4-6-22-21(12-17)25(20(14-27)16-28-22)30-10-8-19(9-11-30)26(31)29-15-18-5-7-23(32-2)24(13-18)33-3/h4-7,12-13,16,19H,8-11,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKMNYRSPQMIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyano and methyl groups, and the coupling with the piperidine and carboxamide moieties. Common reagents used in these reactions include:

    Quinoline formation: Cyclization reactions involving aniline derivatives and aldehydes.

    Cyano and methyl group introduction: Nitration and methylation reactions.

    Coupling reactions: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the quinoline core to quinoline N-oxide.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide: Lacks the methyl group on the quinoline core.

    1-(6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide: Lacks the cyano group on the quinoline core.

    1-(3-cyano-6-methylquinolin-4-yl)-N-benzylpiperidine-4-carboxamide: Lacks the methoxy groups on the phenyl ring.

Uniqueness

1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both cyano and methyl groups on the quinoline core, as well as the dimethoxyphenyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the research findings related to its biological activity, including mechanisms of action, efficacy in various assays, and pharmacokinetic properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N4O3\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This structure features a quinoline moiety, which is known for its diverse biological activities, and a piperidine ring that may enhance its pharmacological profile.

Research indicates that this compound may act through multiple pathways, primarily targeting specific kinases involved in cell signaling. For instance, it has been shown to inhibit the ERK5 kinase pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth in certain cancer types .

Anticancer Properties

  • In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. This suggests that it may effectively inhibit cancer cell proliferation .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against Mycobacterium tuberculosis, indicating potential as a therapeutic agent against tuberculosis .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
Oral Bioavailability (F)42%
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min

These parameters suggest favorable absorption and distribution characteristics, which are essential for effective therapeutic action .

Case Studies

Several studies have explored the biological activity of similar compounds with modifications to their structure:

  • Study on Quinoline Derivatives : A comparative study highlighted that modifications on the quinoline scaffold can significantly enhance anticancer activity. Compounds with additional functional groups showed improved potency against resistant cancer cell lines .
  • Clinical Relevance : In a clinical setting, derivatives similar to this compound have been tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further investigation into their clinical applications .

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